molecular formula C17H15Cl2F3N2O2 B2822806 3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide CAS No. 339100-36-6

3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide

Cat. No.: B2822806
CAS No.: 339100-36-6
M. Wt: 407.21
InChI Key: JPUOEMJSQMNFID-UHFFFAOYSA-N
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Description

3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C17H15Cl2F3N2O2 and its molecular weight is 407.21. The purity is usually 95%.
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Biological Activity

3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide (commonly referred to as the compound ) is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, focusing on various studies and findings related to its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted pyridine ring and a dimethylpropanamide moiety. Its molecular formula is C15H16Cl2F3N2OC_{15}H_{16}Cl_2F_3N_2O with a molecular weight of approximately 373.20 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, which may influence its biological interactions.

Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives of chlorinated pyridines have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption in the intestines .
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways. For instance, similar compounds have been studied for their effects on G-protein coupled receptors (GPCRs) and nuclear receptors involved in metabolic regulation .

Biological Activity Studies

A review of the literature reveals several studies that have investigated the biological activity of this compound and its analogs:

  • Antimicrobial Activity : Some studies have evaluated the antimicrobial properties of similar compounds, showing effectiveness against various bacterial strains. The presence of halogen substituents often correlates with increased antimicrobial potency due to enhanced membrane permeability and interaction with bacterial enzymes .
  • Anti-inflammatory Effects : Research has suggested that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and modulating immune responses .
  • Cancer Cell Line Studies : Preliminary studies on cancer cell lines indicate that the compound may induce apoptosis in certain types of cancer cells. This effect could be attributed to its ability to disrupt cellular signaling pathways essential for cell survival .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study involving a derivative of this compound demonstrated significant inhibition of cholesterol absorption in an animal model, suggesting potential use as a therapeutic agent for dyslipidemia .
  • Case Study 2 : In vitro testing revealed that the compound exhibited cytotoxic effects against specific cancer cell lines, leading researchers to propose further investigations into its use as an anticancer agent .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against various bacteria
Anti-inflammatoryReduced cytokine production
Cancer cell apoptosisInduced cell death in cancer lines
Cholesterol absorptionInhibition observed in animal models

Properties

IUPAC Name

3-chloro-N-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2F3N2O2/c1-16(2,9-18)15(25)24-11-4-3-5-12(7-11)26-14-13(19)6-10(8-23-14)17(20,21)22/h3-8H,9H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUOEMJSQMNFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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